molecular formula C11H10BrF3O2 B2965581 Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate CAS No. 1260761-44-1

Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No.: B2965581
CAS No.: 1260761-44-1
M. Wt: 311.098
InChI Key: LZMQOEJHOIFBEV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate: is an organic compound with the molecular formula C11H10BrF3O2 It is a derivative of propanoic acid, featuring a bromine atom and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate typically begins with the bromination of a suitable precursor. For instance, 4-(trifluoromethyl)phenylacetic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Esterification: The brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this may lead to complex mixtures of products.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology and Medicine:

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

  • Methyl 2-bromo-4-(trifluoromethyl)benzoate
  • Methyl 2-bromo-3-formylbenzoate
  • Methyl 2-bromo-5-methylbenzoate

Comparison:

  • Structural Differences: While these compounds share the bromine and trifluoromethyl groups, their positions on the aromatic ring and the presence of additional functional groups (e.g., formyl or methyl) can significantly influence their chemical properties and reactivity.
  • Uniqueness: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is unique due to its specific substitution pattern, which can lead to distinct reactivity and potential applications compared to its analogs.

Properties

IUPAC Name

methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)11(13,14)15/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMQOEJHOIFBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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